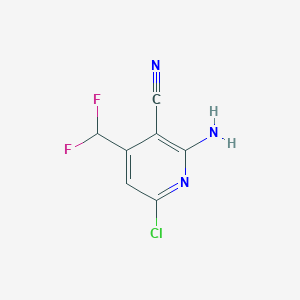
Benzyl 3-ethyl-3-hydroxycyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-ethyl-3-hydroxycyclobutane-1-carboxylate is an organic compound with the molecular formula C13H16O3 It is a benzyl ester derivative of 3-ethyl-3-hydroxycyclobutane-1-carboxylic acid This compound is of interest due to its unique structural features, which include a cyclobutane ring, a hydroxyl group, and a benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3-ethyl-3-hydroxycyclobutane-1-carboxylate typically involves the esterification of 3-ethyl-3-hydroxycyclobutane-1-carboxylic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of benzyl esters can be achieved through transesterification processes. This involves the reaction of an ester with benzyl alcohol in the presence of a catalyst such as tetrabutylammonium iodide (TBAI) under mild conditions . This method is advantageous due to its simplicity and the high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-ethyl-3-hydroxycyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl ester moiety can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 3-ethyl-3-oxocyclobutane-1-carboxylic acid.
Reduction: Formation of benzyl 3-ethyl-3-hydroxycyclobutanol.
Substitution: Formation of substituted benzyl esters.
Scientific Research Applications
Benzyl 3-ethyl-3-hydroxycyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of benzyl 3-ethyl-3-hydroxycyclobutane-1-carboxylate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Benzyl 3-hydroxycyclobutane-1-carboxylate: Similar structure but lacks the ethyl group.
Benzyl 3-hydroxyazetidine-1-carboxylate: Contains an azetidine ring instead of a cyclobutane ring
Uniqueness: Benzyl 3-ethyl-3-hydroxycyclobutane-1-carboxylate is unique due to the presence of the ethyl group on the cyclobutane ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other benzyl esters and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C14H18O3 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
benzyl 3-ethyl-3-hydroxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C14H18O3/c1-2-14(16)8-12(9-14)13(15)17-10-11-6-4-3-5-7-11/h3-7,12,16H,2,8-10H2,1H3 |
InChI Key |
VFXNLKXGBSQEFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C1)C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


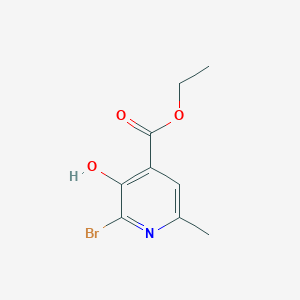
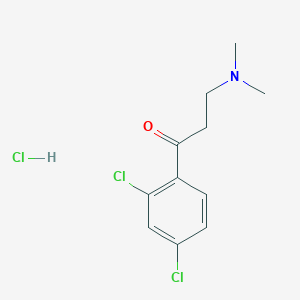
![[1]Benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13920549.png)
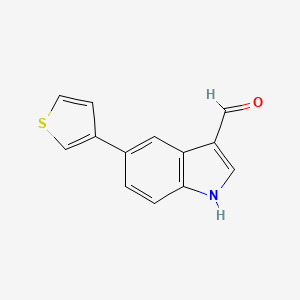
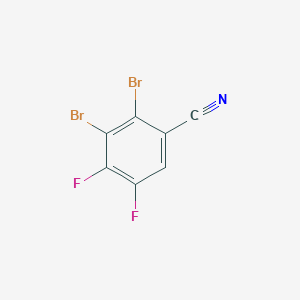
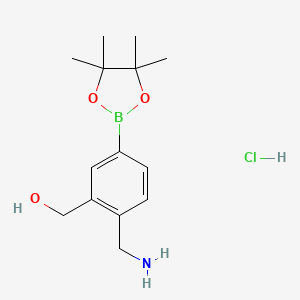
![6-Bromo-4-chloro-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13920569.png)


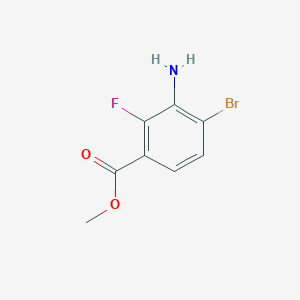
![(8aR)-2-benzyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13920590.png)


